molecular formula C10H20 B1361380 3,7-Dimethyl-1-octene CAS No. 4984-01-4

3,7-Dimethyl-1-octene

Cat. No. B1361380
CAS RN: 4984-01-4
M. Wt: 140.27 g/mol
InChI Key: KSXTZYRIJKDCEA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . It has a molecular formula of C10H20 and a molecular weight of 140.27 .


Synthesis Analysis

3,7-Dimethyl-1-octene is an intermediate in synthesizing 2,6-Dimethylheptanoyl-CoA Sodium Salt . It is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) which plays a major role in branched-chain fatty acid oxidation .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,7-Dimethyl-1-octene is InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 . The IUPAC Standard InChIKey is KSXTZYRIJKDCEA-UHFFFAOYSA-N .


Chemical Reactions Analysis

3,7-Dimethyl-1-octene can undergo copolymerization with styrene, 1-vinylnaphthalene, or 2-methylstyrene by Ziegler-Natta catalysts .


Physical And Chemical Properties Analysis

3,7-Dimethyl-1-octene has a refractive index of 1.417 . It has a boiling point of 154-156 °C and a density of 0.733 g/mL at 20 °C . It should be stored at 2-8°C .

Safety and Hazards

3,7-Dimethyl-1-octene is classified as a flammable liquid (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,7-dimethyloct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXTZYRIJKDCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871109
Record name 3,7-Dimethyloct-1-ene
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

4984-01-4
Record name 3,7-Dimethyl-1-octene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-dimethyloct-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3,7-Dimethyl-1-octene is a branched alkene with the molecular formula C10H20.

ANone: Yes, 3,7-Dimethyl-1-octene possesses a chiral center at the carbon atom in position 3. This means it can exist as two enantiomers, (R)-3,7-Dimethyl-1-octene and (S)-3,7-Dimethyl-1-octene. [, , , , , ]

ANone: The polymerization of racemic 3,7-Dimethyl-1-octene with Ziegler-Natta catalysts is stereoselective, favoring the incorporation of one enantiomer over the other. This leads to polymers with a preferential configuration, even when starting from a racemic monomer mixture. [, , , ]

ANone: Yes, polymers of racemic 3,7-Dimethyl-1-octene can be separated into fractions with opposite optical activity using adsorption chromatography on chiral stationary phases, such as crystalline poly[(S)-3-methyl-1-pentene]. [, ]

ANone: Copolymerization of (R)-3,7-Dimethyl-1-octene with styrene leads to polymers where the aromatic rings exhibit a preferential chiral conformation. This conformation is induced by the chiral environment provided by the polyolefin backbone. [, ]

ANone: Several spectroscopic techniques are valuable for studying 3,7-Dimethyl-1-octene and its polymers. These include:

  • Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule and the tacticity of the polymer. [, ]
  • Nuclear Magnetic Resonance (NMR): Offers detailed insights into the structure and conformation of both the monomer and the polymer. Carbon-13 NMR, in particular, is helpful in understanding the polymer's conformation in solution and the solid state. [, ]
  • Circular Dichroism (CD): Used to study the chiral properties of the polymers, especially when incorporating aromatic comonomers. [, ]

ANone: Yes, 3,7-Dimethyl-1-octene is a constituent of the floral scent of Arum italicum. [] Interestingly, the composition of the volatile compounds emitted by this plant can vary, leading to different scent profiles.

ANone: While much of the research on 3,7-Dimethyl-1-octene focuses on its polymerization behavior, its derivatives have shown potential in other areas:

  • Acaricidal Activity: Research indicates that 3,7-dimethyl-1-octen-3-ol, a derivative of 3,7-Dimethyl-1-octene, possesses acaricidal properties against house dust and stored food mites, suggesting its potential use as a natural acaricide. []

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